5-chloro-2-methyl-2,3-dihydro-1H-indole
Overview
Description
5-chloro-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The synthesis of indole derivatives has been a focus of the chemical community due to their various biologically vital properties .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
Ganga Reddy et al. (2022) reported the synthesis of new derivatives of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, using 1H-indole-2-carboxylic acids as core compounds. The molecular docking studies were carried out to predict the binding interactions with target protein EGFR, showcasing the compound's potential in therapeutic applications G. Ganga Reddy, S. R. Reddy, C. V. Ramana Reddy, E. Laxminarayana, & B. S. Reddy, 2022.
Reactivities of Indoles
Lakhdar et al. (2006) examined the nucleophilic reactivities of indoles, including 5-chloro-2-methyl-2,3-dihydro-1H-indole, providing insights into their chemical behavior and potential for further chemical transformations S. Lakhdar, Martin Westermaier, F. Terrier, R. Goumont, T. Boubaker, A. Ofial, & H. Mayr, 2006.
Molecular Docking and Biological Activity
Crystal Structure Analysis
Vázquez-Vuelvas et al. (2011) synthesized and determined the crystal structure of 2,3-dihydro-2-(R-Phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives, providing valuable information for the understanding of molecular interactions and potential pharmaceutical applications O. F. Vázquez-Vuelvas, D. Morales‐Morales, J. M. Germán-Acacio, M. Tlenkopatchev, & Armando Pineda-Contreras, 2011.
Biocatalytic Applications
Zhang et al. (2019) explored the biocatalytic application of Bacillus cereus WZZ006 strain for the synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of indoxacarb, demonstrating the compound's relevance in agricultural chemistry Yinjun Zhang, Hongyun Zhang, Feifei Cheng, Ying Xia, Jian-yong Zheng, & Zhao Wang, 2019.
Future Directions
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
5-chloro-2-methyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation . Additionally, this compound may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . This inhibition can result in the suppression of tumor growth and induction of apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, and disruption of normal physiological processes. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, indole derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in specific cellular compartments or tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their biological effects. The subcellular localization of this compound is an important factor in determining its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPGQVKFLTDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68579-13-5 | |
Record name | 5-chloro-2-methyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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